molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B1313971
CAS RN: 67471-04-9
M. Wt: 205.03 g/mol
InChI Key: MSRYWCWCCLEHDI-UHFFFAOYSA-N
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Patent
US05763458

Procedure details

The 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone can be prepared by chlorinating 1,4-benzodioxane to give 6,7-dichloro-1,4-benzodioxane and then acetylating. The chlorination can be carried out by treating the benzodioxane with chlorine gas in acetic acid at 0 to 20° C. and requires 1 to 8 hours. The acetylation can be effected by reacting the 6,7-dichloro-1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid in a suitable solvent (e.g., 1,2-dichloroethane, carbon disulfide, nitrobeanzene, etc.) at 20 to 40° C. and requires 24 to 48 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+]([O-])=O)=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6](C(=O)C)[C:7]=1[Cl:8].O1C2C=CC=CC=2OCC1>>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C2C(=C(C1Cl)C(C)=O)OCCO2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OCCO2)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.